N-(5-chloro-2-cyanophenyl)-6-methoxypyridazine-3-carboxamide

c-Met inhibitor SAR Kinase selectivity

N-(5-chloro-2-cyanophenyl)-6-methoxypyridazine-3-carboxamide is a synthetic pyridazine-3-carboxamide derivative characterized by a 5-chloro-2-cyanophenyl substituent at the carboxamide nitrogen and a 6-methoxy group on the heterocyclic ring. This compound serves as a core scaffold within a broader class of potent kinase inhibitors, particularly those targeting c-Met and anaplastic lymphoma kinase (ALK), as disclosed in foundational patents.

Molecular Formula C13H9ClN4O2
Molecular Weight 288.69
CAS No. 1251561-04-2
Cat. No. B2533941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-cyanophenyl)-6-methoxypyridazine-3-carboxamide
CAS1251561-04-2
Molecular FormulaC13H9ClN4O2
Molecular Weight288.69
Structural Identifiers
SMILESCOC1=NN=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)C#N
InChIInChI=1S/C13H9ClN4O2/c1-20-12-5-4-10(17-18-12)13(19)16-11-6-9(14)3-2-8(11)7-15/h2-6H,1H3,(H,16,19)
InChIKeyWHLQOCIRAJAPLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Spec N-(5-chloro-2-cyanophenyl)-6-methoxypyridazine-3-carboxamide: A Key Pyridazine Carboxamide Scaffold for Kinase Inhibitor Research


N-(5-chloro-2-cyanophenyl)-6-methoxypyridazine-3-carboxamide is a synthetic pyridazine-3-carboxamide derivative characterized by a 5-chloro-2-cyanophenyl substituent at the carboxamide nitrogen and a 6-methoxy group on the heterocyclic ring. This compound serves as a core scaffold within a broader class of potent kinase inhibitors, particularly those targeting c-Met and anaplastic lymphoma kinase (ALK), as disclosed in foundational patents [1]. Its specific substitution pattern differentiates it from close analogs, making it a valuable building block for structure-activity relationship (SAR) studies and lead optimization campaigns in oncology research.

c-Met / ALK kinase inhibitor SAR scaffold
5-Chloro-2-cyanophenyl substituent for target engagement mapping
Patent-disclosed pyridazine carboxamide chemotype
Lead optimization research procurement

Why Generic Substitution is Not Advisable for N-(5-chloro-2-cyanophenyl)-6-methoxypyridazine-3-carboxamide in c-Met/ALK Research


Generic substitution within the pyridazine carboxamide class is highly inadvisable due to the profound impact of subtle substituent variations on kinase selectivity and potency. Foundational patents and the development of the clinical candidate ensartinib (X-396) demonstrate that modifications to the aniline/phenyl ring, particularly the presence and position of the chloro and cyano groups, are critical for modulating the inhibitory activity against c-Met and ALK kinases [1]. Therefore, procuring the specific N-(5-chloro-2-cyanophenyl) analog is essential for SAR studies where defined structural features are linked to target engagement and selectivity profiles, as established by the patent family [2].

Target Compound
N-(5-chloro-2-cyanophenyl) substitution pattern defines kinase interaction profile.
Analog Substitute
N-(3-chloro-4-methylphenyl) analog (CAS 1251642-77-9) may shift kinase selectivity and inhibition potency.
Substituent position changes can alter c-Met/ALK binding. Procuring the exact analog supports internally consistent SAR datasets.

Quantitative Differentiation Evidence for N-(5-chloro-2-cyanophenyl)-6-methoxypyridazine-3-carboxamide Against Closest Analogs


SAR-Driven Differentiation: Contribution of 5-Chloro-2-cyanophenyl Motif to Kinase Inhibition Potency

The 5-chloro-2-cyanophenyl substitution pattern directly contributes to the kinase inhibitory activity of the pyridazine carboxamide scaffold. While direct quantitative data for this precise compound is not publicly available, analysis of the patent family reveals that regioisomeric or differently substituted analogs (e.g., 3-chloro-4-methylphenyl variant, CAS 1251642-77-9) exhibit distinct activity profiles [1]. The specific 5-chloro-2-cyanophenyl group is a key pharmacophoric element for achieving high binding affinity to the c-Met ATP-binding pocket, as evidenced by the clinical candidate ensartinib, which contains a closely related substituted phenyl motif [2]. This structural specificity validates the procurement of this exact compound for generating internally consistent SAR datasets.

SAR Substituent Effect
Class-level inference
5-chloro-2-cyanophenyl vs. 3-chloro-4-methylphenyl analog; distinct kinase inhibition profiles inferred from patent SAR.
Supports consistent SAR dataset generation
Data to verify experimentally; no direct IC50 for this analog
c-Met inhibitor SAR Kinase selectivity Pyridazine carboxamide

Class Potency Benchmarking: Comparative c-Met Inhibition for Related Pyridazine Carboxamides

A closely related compound from the same patent family, BDBM50396971 (CHEMBL2170953), exhibits a Ki of 15 nM against recombinant human c-Met and an IC50 of 34 nM in a cellular autophosphorylation assay [1]. The target compound shares the same 6-methoxypyridazine-3-carboxamide core and is expected to display comparable biochemical potency. This class-level data provides a quantitative baseline for kinase inhibition, allowing researchers to benchmark the target compound's activity once experimentally determined.

c-Met Inhibition Benchmark
Class-level inference
Related chemotype BDBM50396971: Ki 15 nM, cellular IC50 34 nM (c-Met).
Quantitative baseline for in-house kinase profiling
Experimental confirmation needed for this exact compound
c-Met IC50 Biochemical assay BindingDB Kinase profiling

Selectivity Fingerprint: Differentiation from ALK-Selective Analogues

The patent landscape reveals that subtle modifications to the pyridazine carboxamide core can shift the selectivity profile between c-Met and ALK [1]. The compound CM-118, a dual c-Met/ALK inhibitor from the same class, demonstrates potent activity against both targets . The target compound's specific 5-chloro-2-cyanophenyl substitution is hypothesized to confer a unique selectivity fingerprint, potentially offering a differentiated in vitro profile compared to more ALK-selective or c-Met-selective analogs. Procuring this compound allows for direct experimental mapping of the selectivity landscape.

c-Met / ALK Selectivity
Supporting evidence
Structurally analogous to dual inhibitor CM-118; chloro/cyano groups predicted to modulate selectivity fingerprint.
Probe for deconvoluting c-Met vs. ALK signaling
Selectivity ratio not publicly disclosed
ALK inhibitor Selectivity window Dual inhibitor Cancer

Key Application Scenarios for N-(5-chloro-2-cyanophenyl)-6-methoxypyridazine-3-carboxamide Based on Quantitative Evidence


Building Block for Focused Kinase Inhibitor Libraries

As a core scaffold validated by the Xcovery patent family, this compound serves as an advanced intermediate for generating focused libraries of pyridazine carboxamide kinase inhibitors. Its specific substitution pattern can be further derivatized, for example, at the methoxy group, to explore SAR around the c-Met/ALK ATP-binding site, directly leveraging the structural inspiration from ensartinib's development [1].

Reference Standard for In-House c-Met Biochemical Assays

Given the class-level expectation of nanomolar c-Met inhibition established by related analogs [1], this compound can be implemented as a reference inhibitor in biochemical kinase assays (e.g., ADP-Glo or TR-FRET formats). Its use as a benchmark ensures assay consistency across different experimental batches, particularly when screening novel candidates from the same chemotype.

Negative Control Compound for ALK-Selective Inhibitor Programs

In research focused on developing highly selective ALK inhibitors, this compound, with its distinct substitution pattern, may serve as a valuable selectivity control. By comparing its cellular activity against known ALK inhibitors like crizotinib or ceritinib, researchers can validate the specificity of their lead compounds, as the 5-chloro-2-cyanophenyl group is expected to confer a unique interaction profile with the kinase hinge region [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Scaffold substitution pattern
SAR around c-Met/ALK ATP site
c-Met biochemical assay reference
Reported class-level nanomolar inhibition
Assay consistency across experimental batches
ALK selectivity control
Distinct hinge-region interaction context
Selectivity profiling vs. known ALK inhibitors
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